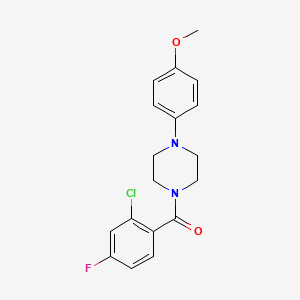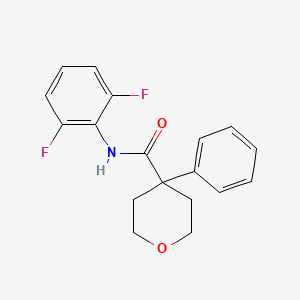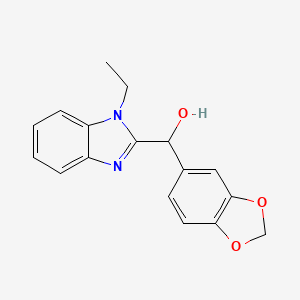
1-(2-chloro-4-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-4-fluorobenzoyl)-4-(4-methoxyphenyl)piperazine, commonly known as CFMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CFMP belongs to the class of piperazine derivatives, which are known to exhibit a wide range of biological activities.
科学的研究の応用
CFMP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antipsychotic, anxiolytic, and antidepressant properties. CFMP has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Furthermore, CFMP has been shown to have anticancer properties and has been investigated for its potential use in cancer therapy.
作用機序
The exact mechanism of action of CFMP is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which is responsible for its antipsychotic properties. CFMP also acts as a serotonin 5-HT1A receptor agonist, which is responsible for its anxiolytic and antidepressant properties. Additionally, CFMP has been shown to inhibit the activity of acetylcholinesterase, which is responsible for its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
CFMP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are responsible for its therapeutic effects. CFMP has also been shown to decrease the levels of acetylcholinesterase, which is responsible for its potential use in the treatment of Alzheimer's disease. Furthermore, CFMP has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
One of the major advantages of CFMP is its potential therapeutic applications. CFMP has been shown to exhibit a wide range of biological activities, making it a promising compound for drug development. However, one of the limitations of CFMP is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, CFMP has been shown to exhibit some toxicity in animal studies, which can limit its potential use in humans.
将来の方向性
There are several future directions for the research on CFMP. One of the areas of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of CFMP and its potential use in the treatment of neurodegenerative disorders and cancer. Furthermore, the development of more soluble forms of CFMP could improve its potential use in vivo. Finally, the investigation of the toxicity of CFMP in humans is necessary to determine its safety for use in humans.
Conclusion
In conclusion, CFMP is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The synthesis of CFMP involves the reaction of 1-(2-chloro-4-fluorobenzoyl)piperazine with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. CFMP has been shown to exhibit antipsychotic, anxiolytic, and antidepressant properties. It has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. Furthermore, CFMP has been shown to have anticancer properties and has been investigated for its potential use in cancer therapy. However, further studies are needed to fully understand the mechanism of action of CFMP and its potential use in humans.
合成法
The synthesis of CFMP involves the reaction of 1-(2-chloro-4-fluorobenzoyl)piperazine with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. This reaction results in the formation of CFMP with a yield of 60-70%. The purity of the compound can be improved by recrystallization from a suitable solvent.
特性
IUPAC Name |
(2-chloro-4-fluorophenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2/c1-24-15-5-3-14(4-6-15)21-8-10-22(11-9-21)18(23)16-7-2-13(20)12-17(16)19/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJRDQXIOACPOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5441189.png)
![2-[1-(3-methoxybenzyl)-4-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-2-piperazinyl]ethanol](/img/structure/B5441197.png)

![1-(4-{[2-(1-methyl-1H-pyrazol-3-yl)-1-azepanyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B5441203.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5441211.png)

![4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-morpholinecarboxylic acid](/img/structure/B5441229.png)
![4,6-dimethyl-3-[2-methyl-3-(1-naphthyl)acryloyl]-2(1H)-pyridinone](/img/structure/B5441233.png)
![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2,4-hexadienamide](/img/structure/B5441240.png)
![2-(3-methoxyphenyl)-N-[2-(methylthio)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B5441251.png)
![7-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5441259.png)
![2-[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5441268.png)
![4-(3-methyl-4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B5441274.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5441278.png)